molecular formula C16H24ClNO3 B5382580 2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride

Cat. No.: B5382580
M. Wt: 313.82 g/mol
InChI Key: LKGVMRHOGHYCBM-YGCVIUNWSA-N
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Description

2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in multiple fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to its specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride typically involves the esterification of 3-(4-methoxyphenyl)prop-2-enoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May be studied for its biological activity or interactions with biomolecules.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;hydrochloride
  • 2-(diethylamino)ethyl (E)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride

Uniqueness

The uniqueness of 2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy group, for example, can influence its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

2-(diethylamino)ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-4-17(5-2)12-13-20-16(18)11-8-14-6-9-15(19-3)10-7-14;/h6-11H,4-5,12-13H2,1-3H3;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGVMRHOGHYCBM-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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